tert-Butyl 3,5-dichlorophenethylcarbamate
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Overview
Description
tert-Butyl 3,5-dichlorophenethylcarbamate: is an organic compound with the molecular formula C13H17Cl2NO2 and a molecular weight of 290.19 g/mol It is a carbamate derivative, characterized by the presence of a tert-butyl group and two chlorine atoms attached to a phenethylcarbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,5-dichlorophenethylcarbamate typically involves the reaction of 3,5-dichlorophenethylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3,5-dichlorophenethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted phenethylcarbamates .
Scientific Research Applications
tert-Butyl 3,5-dichlorophenethylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3,5-dichlorophenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl 3,5-dimethylphenethylcarbamate
- tert-Butyl 3,5-dichlorophenylcarbamate
- tert-Butyl 3,5-dichlorophenylurea
Comparison: tert-Butyl 3,5-dichlorophenethylcarbamate is unique due to the presence of both tert-butyl and dichlorophenethyl groups, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H17Cl2NO2 |
---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
tert-butyl N-[2-(3,5-dichlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)16-5-4-9-6-10(14)8-11(15)7-9/h6-8H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
MMGMFQRKFKKTCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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